4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Overview
Description
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is part of the broader class of arylpiperazine derivatives, which have been extensively studied for their diverse pharmacological applications. These compounds are primarily known for their therapeutic potential in treating psychiatric disorders, such as depression, psychosis, and anxiety. This summary focuses on the scientific research applications of these compounds, excluding information related to drug use, dosage, and side effects as per the requirements.
Arylpiperazine Derivatives in Psychiatric Treatment
Arylpiperazine derivatives have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. Drugs such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone are examples that undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites significantly impact serotonin receptor-related effects in humans and animals, although some effects on other neurotransmitter receptors have been noted. The extensive tissue distribution, including the brain, which is the target site for most arylpiperazine derivatives, highlights the clinical significance of these compounds in psychiatric medication (Caccia, 2007).
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, a derivative containing the N-methyl piperazine group, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has facilitated its use as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. The binding capacity of Hoechst and its analogs to DNA minor grooves underscores the utility of piperazine derivatives in molecular biology and diagnostic applications (Issar & Kakkar, 2013).
Antipsychotic and Mood Disorder Treatments
Lurasidone, a novel benzisothiazole antipsychotic drug containing the piperazine moiety, demonstrates efficacy and safety in treating psychotic and mood disorders. It showcases a distinct pharmacodynamic profile with modest symptomatic improvements in schizophrenia at doses of 40–160 mg daily and unusual efficacy in acute bipolar depression. The low risk of inducing weight gain, metabolic, or cardiac abnormalities, juxtaposed with its potential for causing akathisia, indicates the nuanced balance of therapeutic benefits and side effects in antipsychotic medication development (Pompili et al., 2018).
Piperazine Derivatives in Therapeutic Patent Review
The therapeutic applications of piperazine compounds are vast, ranging from antipsychotic, antihistamine, antidepressant, to anticancer, and antiviral activities. The structural modification of the piperazine nucleus can significantly impact the medicinal potential of resultant molecules, highlighting the flexibility and broad potential of the piperazine scaffold in drug discovery and development (Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGYJPRGXNTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589413 | |
Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333993-01-4, 1158548-82-3 | |
Record name | Benzonitrile, 4-(1-piperazinylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333993-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.